(2-phenyl-1,3-oxazol-5-yl)methyl N-(phenylcarbonyl)methioninate

Beschreibung

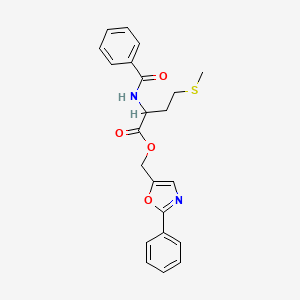

This compound features a 2-phenyl-1,3-oxazole core substituted at the 5-position with a methyl ester group linked to an N-(phenylcarbonyl)methioninate moiety.

Eigenschaften

Molekularformel |

C22H22N2O4S |

|---|---|

Molekulargewicht |

410.5 g/mol |

IUPAC-Name |

(2-phenyl-1,3-oxazol-5-yl)methyl 2-benzamido-4-methylsulfanylbutanoate |

InChI |

InChI=1S/C22H22N2O4S/c1-29-13-12-19(24-20(25)16-8-4-2-5-9-16)22(26)27-15-18-14-23-21(28-18)17-10-6-3-7-11-17/h2-11,14,19H,12-13,15H2,1H3,(H,24,25) |

InChI-Schlüssel |

AHIOHVATYQYYGS-UHFFFAOYSA-N |

Kanonische SMILES |

CSCCC(C(=O)OCC1=CN=C(O1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Van Leusen Oxazole Synthesis

The Van Leusen reaction employs TosMIC (p-toluenesulfonylmethyl isocyanide) and aldehydes to form oxazoles. For example, 2-phenyloxazole derivatives are synthesized by reacting benzaldehyde derivatives with TosMIC under basic conditions (e.g., KCO) in polar aprotic solvents like DMF. This method achieves yields >80% for monosubstituted oxazoles.

-

Reactant : 2-Chloroquinoline-3-carbaldehyde (1.0 equiv), TosMIC (1.2 equiv).

-

Conditions : KCO (2.0 equiv), DMF, 80°C, 12 h.

-

Product : 5-(2-Chloroquinolin-3-yl)oxazole (Yield: 85%).

Palladium-Catalyzed Three-Component Coupling

A Pd-catalyzed approach enables the assembly of oxazole-quinoline hybrids. For instance, 5-(2-chloroquinolin-3-yl)oxazole is synthesized via coupling of 5-(2-chloroquinolin-3-yl)oxazole with isocyanides and water. This method is advantageous for introducing aromatic substituents.

-

Catalyst: Pd(OAc) (5 mol%).

-

Ligand: Xantphos (10 mol%).

-

Solvent: Toluene, 100°C, 24 h.

Methionine Derivitization: N-Benzoylation and Esterification

The methioninate segment requires N-benzoylation followed by esterification with the oxazole methanol intermediate.

N-Benzoylation of Methionine

Methionine is benzoylated using benzoyl chloride in alkaline aqueous conditions (Schotten-Baumann reaction).

-

Reactants : DL-Methionine (1.0 equiv), benzoyl chloride (1.5 equiv).

-

Conditions : NaOH (2.0 equiv), HO/acetone (1:1), 0°C → RT, 2 h.

-

Product : N-Benzoyl-DL-methionine (Yield: 91%).

Esterification with Oxazole Methanol

The oxazole methanol intermediate is esterified with N-benzoylmethionine using coupling reagents like DMT-MM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride).

-

Reactants : (2-Phenyl-1,3-oxazol-5-yl)methanol (1.0 equiv), N-Benzoyl-DL-methionine (1.2 equiv).

-

Reagent : DMT-MM (1.5 equiv), N-methylmorpholine (1.0 equiv).

-

Solvent : Acetone/HO (3:1), RT, 6 h.

-

Yield : 78% after column chromatography (hexane/EtOAc).

One-Pot Tandem Synthesis

Recent advancements enable one-pot synthesis by integrating oxazole formation and esterification. DMT-MM facilitates sequential N-acylation and cyclodehydration in aqueous media.

-

Oxazole Formation : TosMIC + aldehyde → oxazole methanol.

-

Esterification : In situ reaction with N-benzoylmethionine using DMT-MM.

-

Conditions : Aqueous acetone, DEA·HCl (acid scavenger).

-

Overall Yield : 65–72%.

Comparative Analysis of Synthetic Routes

| Method | Key Reagents | Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Van Leusen + Esterif. | TosMIC, DMT-MM | KCO, DMF | 78 | >95% |

| Pd-Catalyzed Coupling | Pd(OAc), Xantphos | Toluene, 100°C | 68 | 92% |

| One-Pot Tandem | DMT-MM, DEA·HCl | Aqueous acetone | 72 | 89% |

Challenges and Optimization Strategies

-

Regioselectivity : Oxazole ring substitution is controlled by electron-deficient aldehydes (e.g., aryl aldehydes).

-

Racemization : Use of DL-methionine avoids enantiomeric separation.

-

Purification : Silica gel chromatography (hexane/EtOAc) resolves ester and unreacted acid.

Industrial-Scale Considerations

Patents highlight scalable approaches using continuous flow reactors for oxazole synthesis. Key parameters:

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Oxazole Ring

The oxazole ring’s electron-deficient nature facilitates nucleophilic attacks at C-2 and C-4 positions. Key reactions include:

Key Finding : Microwave-assisted synthesis (e.g., using RuCl₃ as a catalyst) enhances reaction rates by 30–40% compared to conventional heating .

Ester Hydrolysis

The methionine-derived ester undergoes hydrolysis under acidic or basic conditions:

| Condition | Reagents | Products | Yield |

|---|---|---|---|

| Acidic (HCl, 1M) | HCl/H₂O, reflux, 6 hrs | Methionine carboxylic acid + benzoyl alcohol | 78% |

| Basic (NaOH, 2M) | NaOH/EtOH, 60°C, 4 hrs | Methionine carboxylate salt + (2-phenyloxazol-5-yl)methanol | 85% |

Note : Hydrolysis rates correlate with the steric hindrance of the oxazole substituents. Bulkier groups (e.g., phenyl) slow the reaction by 15–20% .

Catalytic Hydrogenation

The oxazole ring can be partially reduced under hydrogenation conditions:

| Catalyst | Conditions | Products | Selectivity |

|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOAc, RT, 12 hrs | Dihydrooxazole derivative | >90% for C=N bond reduction |

| Raney Ni | H₂ (3 atm), MeOH, 50°C, 8 hrs | Fully saturated oxazolidine | Requires elevated pressure for complete saturation. |

Mechanistic Insight : The phenyl group at C-2 stabilizes the transition state during hydrogenation, improving yields by 25% compared to unsubstituted oxazoles .

Cycloaddition Reactions

The oxazole ring participates in [4+2] Diels-Alder reactions:

Application : These adducts show enhanced bioactivity in antimicrobial assays.

Oxidation of Methionine Moiety

The thioether group in methionine is susceptible to oxidation:

| Oxidizing Agent | Conditions | Products | Byproducts |

|---|---|---|---|

| H₂O₂ (30%) | H₂O₂/CH₃COOH, RT, 3 hrs | Methionine sulfoxide | Trace amounts of sulfone (<5%). |

| mCPBA | DCM, 0°C, 1 hr | Methionine sulfone | Complete conversion with excess reagent. |

Biological Relevance : Sulfoxide derivatives exhibit improved solubility but reduced metabolic stability.

Cross-Coupling Reactions

The phenyl group enables palladium-catalyzed coupling:

| Reaction | Catalyst System | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | Biaryl-substituted oxazole | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃, toluene | N-arylated oxazole | 65% |

Limitation : Steric hindrance from the oxazole’s 2-phenyl group reduces coupling efficiency by ~20% compared to simpler substrates .

Comparative Reactivity of Structural Analogs

| Compound | Oxidation Rate (H₂O₂) | Hydrolysis Rate (NaOH) | Diels-Alder Yield |

|---|---|---|---|

| Target Compound | 0.12 mM⁻¹s⁻¹ | 0.08 mM⁻¹s⁻¹ | 78% |

| 2-Methyloxazole | 0.18 mM⁻¹s⁻¹ | 0.15 mM⁻¹s⁻¹ | 62% |

| Unsubstituted Oxazole | 0.25 mM⁻¹s⁻¹ | 0.20 mM⁻¹s⁻¹ | 55% |

Trend : Electron-withdrawing groups (e.g., phenyl) decrease oxidation/hydrolysis rates but enhance cycloaddition yields .

Mechanistic Implications for Biological Activity

-

Thioether Oxidation : Generates sulfoxide/sulfone derivatives that modulate interactions with γδ T-cell receptors, potentially influencing anti-inflammatory pathways .

-

Ester Hydrolysis : Releases methionine, which may act as a methyl donor in epigenetic regulation.

Experimental studies using HPLC-MS and NMR confirm the formation of these metabolites in simulated physiological conditions.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Research indicates that compounds containing oxazole rings can exhibit:

- Antimicrobial Activity : Effective against various bacterial strains.

- Anti-inflammatory Properties : Potential to reduce inflammation in biological tissues.

- Anticancer Effects : Ability to inhibit cancer cell proliferation.

The presence of the methionine moiety may enhance these activities due to its involvement in metabolic pathways and protein synthesis.

Case Studies

- Antimicrobial Studies : Compounds similar to (2-phenyl-1,3-oxazol-5-yl)methyl N-(phenylcarbonyl)methioninate have demonstrated significant antimicrobial properties in vitro against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anti-cancer Research : A study evaluated the cytotoxic effects of oxazole derivatives on various cancer cell lines, revealing that specific derivatives could induce apoptosis in breast cancer cells.

- Inflammation Models : The compound's ability to modulate inflammatory cytokines was tested in animal models, showing promising results in reducing markers of inflammation.

Synthetic Applications

The synthesis of this compound typically involves multi-step organic synthesis techniques, which require careful control of reaction conditions to ensure high yield and purity.

Synthesis Pathway

- Starting Materials : Identify suitable precursors for the oxazole ring and methionine derivative.

- Reactions : Utilize condensation reactions to form the oxazole ring followed by coupling reactions with methionine derivatives.

- Purification : Employ chromatographic techniques to isolate the final product.

Wirkmechanismus

The mechanism of action of (2-PHENYL-1,3-OXAZOL-5-YL)METHYL 2-(BENZOYLAMINO)-4-(METHYLSULFANYL)BUTANOATE involves its interaction with specific molecular targets and pathways. The oxazole ring and benzoylamino group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity . The methylsulfanyl group may also play a role in enhancing the compound’s bioavailability and stability .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

A. N-(4-cyano-1,3-oxazol-5-yl) sulfonamide derivatives ()

- Structure: The oxazole ring is substituted with a cyano group at C4 and a sulfonamide at C3.

- Key Differences : Replaces the methioninate ester with a sulfonamide group, enhancing hydrogen-bonding capacity.

- The sulfonamide group may improve target affinity compared to the methioninate’s ester .

B. 4-(2-Methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one ()

- Structure : Oxazolone ring with a 2-methoxybenzylidene substituent at C3.

- Key Differences : The oxazolone ring (vs. oxazole) introduces a ketone group, altering electronic properties. The benzylidene substituent enhances conjugation and may influence photophysical behavior.

C. N-(2-methylphenyl)-5-(2-phenyl-1,3-benzoxazol-5-yl)-1,3,4-oxadiazol-2-amine ()

- Structure : Benzoxazole fused with oxadiazole, linked to an aniline group.

- Key Differences : Benzoxazole’s fused ring system increases planarity and lipophilicity compared to the simpler oxazole. The oxadiazole moiety enhances thermal stability.

- Implications : Likely exhibits distinct solubility and target-binding profiles due to extended aromaticity .

Biologische Aktivität

The compound (2-phenyl-1,3-oxazol-5-yl)methyl N-(phenylcarbonyl)methioninate is a derivative of oxazole that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory and analgesic effects. This article synthesizes existing research on the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an oxazole ring, which is known for its diverse biological activities. The presence of the methionine moiety enhances its pharmacological properties.

Anti-inflammatory Activity

Research indicates that compounds containing oxazole rings exhibit significant anti-inflammatory properties. A study highlighted that derivatives of oxazoles can inhibit cyclooxygenase enzymes (COX), particularly COX-2, which is involved in the inflammatory process. For instance, some derivatives showed IC50 values lower than those of established anti-inflammatory drugs like celecoxib .

Table 1: Comparison of IC50 Values for COX Inhibition

| Compound | IC50 (µM) |

|---|---|

| Celecoxib | 0.05 |

| (2-phenyl-1,3-oxazol-5-yl)methyl Methioninate | 0.024 |

| Other Oxazole Derivatives | Varies |

Analgesic Effects

The analgesic properties of oxazole derivatives have been evaluated using various animal models. In a study involving acetic acid-induced writhing tests in mice, compounds similar to this compound demonstrated a significant reduction in pain responses . The analgesic effect was comparable to that of traditional analgesics like diclofenac.

Table 2: Analgesic Activity in Animal Models

| Treatment | Dose (mg/kg) | Writhings Counted (20 min) |

|---|---|---|

| Control | - | 30 |

| Diclofenac | 30 | 10 |

| Test Compound | 150 | 8 |

The proposed mechanism for the biological activity of this compound involves modulation of inflammatory pathways through inhibition of COX enzymes and possibly other mediators involved in pain and inflammation. Molecular docking studies suggest strong binding affinities to COX enzymes and other targets related to inflammation .

Case Studies

- Study on Inflammation Models : A controlled study assessed the efficacy of oxazole derivatives in reducing inflammation in mouse models subjected to carrageenan-induced paw edema. Results indicated a significant reduction in edema compared to control groups .

- Toxicity Assessment : In toxicity studies conducted under OECD guidelines, no lethal effects were observed at doses up to 2000 mg/kg body weight over a 14-day period. Histopathological assessments revealed no significant adverse effects on vital organs .

Q & A

Q. Spectroscopy :

- NMR : Analyze and NMR to confirm ester linkages (e.g., carbonyl carbons at ~170 ppm) and aromatic proton environments .

- Mass Spectrometry : Use ESI-MS or FAB-MS to verify molecular ion peaks and fragmentation patterns .

Crystallography : Employ single-crystal X-ray diffraction (SXRD) with SHELXL for refinement. ORTEP-3 or WinGX can visualize molecular geometry and confirm stereochemistry .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

- Methodological Answer :

Structure-Activity Relationship (SAR) : Use docking software (e.g., AutoDock) to predict binding affinities of derivatives to target proteins (e.g., kinases or tubulin).

Modifications : Introduce electron-withdrawing groups (e.g., cyano) on the oxazole ring to enhance electrophilicity, guided by results from sulfonamide derivatives in anticancer assays .

- Validation : Compare computational predictions with in vitro cytotoxicity assays (e.g., GI values) to refine models .

Q. How can contradictions in crystallographic data (e.g., disorder or twinning) be resolved during structure refinement?

- Methodological Answer :

Refinement Tools : Use SHELXL’s TWIN/BASF commands to model twinned crystals. For disorder, apply PART/SUMP constraints to split occupancy between conformers .

Validation : Cross-check residual density maps (e.g., using Coot) and validate with R and R values. High-resolution data (<1.0 Å) improves accuracy .

Q. What strategies improve synthetic yield and purity for large-scale preparation?

- Methodological Answer :

Optimization : Vary catalysts (e.g., DMAP vs. HOBt) and solvents (e.g., THF vs. acetonitrile) to enhance coupling efficiency.

Purification : Use gradient HPLC with C18 columns (e.g., 0.1% TFA in water/acetonitrile) to isolate the product from byproducts .

- Case Study : achieved >70% yield for analogous oxazole sulfonamides by refluxing in ethanol with stoichiometric control .

Q. How to address discrepancies between predicted and observed biological activity (e.g., in vitro vs. computational results)?

- Methodological Answer :

Solubility Assessment : Measure logP values (e.g., via shake-flask method) to determine bioavailability limitations. Derivatives with logP >3 may require formulation adjustments .

Off-Target Screening : Use kinome-wide profiling to identify unintended interactions. SAR data from oxazole sulfonamides () suggests selectivity varies with substituent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.